molecular formula C18H20N4O5S2 B2824408 4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 851987-99-0

4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2824408
CAS No.: 851987-99-0
M. Wt: 436.5
InChI Key: HQWUBWXIGHBNLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d]thiazole core substituted with two methoxy groups at positions 4 and 7, linked via a hydrazinecarbonyl bridge to an N,N-dimethylbenzenesulfonamide moiety. The structure integrates electron-donating methoxy groups and a sulfonamide pharmacophore, which are critical for modulating solubility, bioavailability, and target binding.

Properties

IUPAC Name

4-[[(4,7-dimethoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S2/c1-22(2)29(24,25)12-7-5-11(6-8-12)17(23)20-21-18-19-15-13(26-3)9-10-14(27-4)16(15)28-18/h5-10H,1-4H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWUBWXIGHBNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC(=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

  • Molecular Formula : C20H24N4O5S2
  • Molecular Weight : 464.6 g/mol
  • Purity : Typically around 95% .

Biological Activity Overview

The biological activities of this compound have been explored primarily in relation to its interactions with various biological systems. Key areas of focus include:

  • Antimicrobial Activity : Preliminary studies suggest that sulfonamide derivatives exhibit significant antimicrobial properties. The specific activity of this compound against various bacterial strains remains to be fully characterized.
  • Neuroprotective Effects : Related compounds have demonstrated neuroprotective effects in models of neurodegenerative diseases, particularly Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been noted, which may contribute to the prevention of neurodegeneration .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related studies:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as AChE and BChE, which are critical in neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission .
  • Anti-Aggregation Properties : Compounds with similar structures have exhibited properties that prevent the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease pathology. Such activities may involve direct interactions with Aβ or modulation of cellular pathways involved in protein aggregation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant against various strains
NeuroprotectiveInhibition of AChE/BChE
Anti-AggregationPrevents Aβ aggregation

Case Studies

  • Neuroprotection in SH-SY5Y Cells :
    • A study evaluated the neuroprotective effects of similar compounds on SH-SY5Y cells exposed to oxidative stress and Aβ toxicity. Results indicated that these compounds could significantly reduce cell death and promote cell survival through anti-apoptotic pathways .
  • Inhibition Studies :
    • Research focusing on the inhibition of BChE by related sulfonamide derivatives revealed IC50 values indicating potent inhibitory activity. This suggests that the compound may possess similar inhibitory capabilities, warranting further exploration .

Comparison with Similar Compounds

Research Findings and Implications

  • Spectral Confirmation : The absence of C=O in triazoles (7–9) versus its presence in hydrazinecarbonyl derivatives (target compound, 3–4) validates synthetic pathways via IR analysis .
  • Thermodynamic Stability : The benzo[d]thiazole core’s rigidity may reduce metabolic degradation compared to flexible 1,3,4-thiadiazole derivatives .
  • Functional Group Synergy : Combining methoxy (electron-donating) and sulfonamide (hydrogen-bonding) groups could optimize target engagement in enzyme inhibition or receptor binding.

Q & A

Basic Questions

Q. What are the key synthetic routes for 4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves coupling hydrazine derivatives with activated benzo[d]thiazole precursors. For example, hydrazinecarbonyl formation is achieved via condensation reactions under reflux in ethanol or DMF, with pH and temperature control (4–6 hours at 80–100°C) to enhance yield . Optimization includes solvent selection (e.g., DMF vs. dichloromethane), catalyst use (e.g., triethylamine), and monitoring via TLC .

Q. Which spectroscopic techniques are essential for confirming the structure of this sulfonamide derivative?

  • Methodological Answer :

  • 1H/13C NMR : Confirms functional groups (e.g., sulfonamide S=O at ~1300 cm⁻¹ in IR).
  • HRMS : Validates molecular ion ([M+H]+).
  • X-ray crystallography : Determines absolute configuration for crystalline samples .

Q. How does the electronic nature of the 4,7-dimethoxy groups influence the compound’s reactivity?

  • Methodological Answer : The methoxy groups stabilize the benzothiazole ring via resonance, enhancing electrophilic substitution at the hydrazinecarbonyl site. Comparative studies with chloro-substituted analogs show reduced reactivity in electron-deficient systems .

Q. What are the common impurities formed during synthesis, and how are they removed?

  • Methodological Answer : Unreacted starting materials (e.g., benzothiazole precursors) and hydrazine by-products are common. Recrystallization (ethanol/water) or preparative HPLC with C18 columns (gradient: 60–90% acetonitrile) isolates the target compound .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) when characterizing this compound?

  • Methodological Answer : Contradictions arise from solvent effects or tautomerism. Use 2D NMR (COSY, HSQC) and DFT-computed spectra for assignments. Variable temperature NMR can assess dynamic processes, such as hydrazinecarbonyl tautomerization .

Q. What strategies are effective in improving the low yield of the hydrazinecarbonyl coupling step?

  • Methodological Answer :

  • Coupling agents : EDC/HOBt enhances amide bond formation.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C) and improves yields by 20–30% in similar sulfonamides .
  • Iterative purification : Gradient elution (hexane:ethyl acetate 3:1 to 1:1) removes polar by-products .

Q. What in vitro assays are suitable for evaluating the compound’s potential kinase inhibitory activity?

  • Methodological Answer :

  • Fluorescence-based kinase assays : ADP-Glo™ with recombinant kinases (e.g., EGFR, VEGFR) at ATP concentrations (1–100 μM) to determine IC50.
  • Molecular docking : Predicts binding modes using AutoDock Vina; align results with similar benzothiazole sulfonamides showing sub-μM inhibition .

Q. How can computational chemistry aid in predicting the compound’s metabolic stability?

  • Methodological Answer : Tools like SwissADME predict CYP450 metabolism sites (e.g., demethylation at methoxy groups). Docking into CYP3A4 and 100-ns MD simulations assess stability. Dimethoxy groups may hinder oxidation, increasing half-life vs. non-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.